cyclopenta-1,3-diene;ruthenium(2+)
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Overview
Description
Cyclopenta-1,3-diene;ruthenium(2+), also known as ruthenocene, is an organometallic compound consisting of a ruthenium ion sandwiched between two cyclopentadienyl anions. This compound is part of the metallocene family, which includes other well-known compounds like ferrocene. Ruthenocene is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium trichloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:
RuCl3+2NaC5H5→Ru(C5H5)2+3NaCl
Industrial Production Methods
Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: Ruthenocene can be oxidized to form ruthenocene cation.
Reduction: It can be reduced back to its neutral form from the cationic state.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.
Major Products
The major products formed from these reactions include substituted ruthenocenes, oxidized ruthenocene cations, and reduced ruthenocene .
Scientific Research Applications
Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Medicine: Explored for its ability to interact with biological molecules, offering potential therapeutic applications.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves the coordination of the ruthenium ion with various ligands. This coordination alters the electronic structure of the compound, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl anions.
Nickelocene: Contains a nickel ion in a similar sandwich structure.
Cobaltocene: Features a cobalt ion between cyclopentadienyl anions.
Uniqueness
Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties imparted by the ruthenium ion, such as higher stability and different reactivity compared to its iron, nickel, and cobalt counterparts. This uniqueness makes it particularly valuable in applications requiring robust and versatile catalysts .
Properties
Molecular Formula |
C10H2Ru-8 |
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Molecular Weight |
223.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H.Ru/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI Key |
JPSZJJWMGWCGKT-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ru+2] |
Origin of Product |
United States |
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